

# JNJ-38877605: A Comparative Analysis of Its Kinase Selectivity Profile

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## Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

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A Note on the Compound Name: This guide focuses on the well-characterized c-Met inhibitor JNJ-38877605. Publicly available information for "**JNJ-26076713**" is limited, and it is presumed to be a likely typographical error for the extensively studied JNJ-38877605, a potent and selective c-Met inhibitor from Johnson & Johnson.

JNJ-38877605 is a potent, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway is a critical regulator of cellular processes including proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[2]

While the clinical development of JNJ-38877605 was halted due to species-specific renal toxicity unrelated to its kinase selectivity, its well-defined and narrow kinase inhibition profile makes it a valuable tool for researchers studying c-Met biology and a benchmark for the development of new kinase inhibitors.[3][4]

## Quantitative Kinase Inhibition Profile

JNJ-38877605 demonstrates exceptional selectivity for c-Met. It has been shown to be over 600-fold more selective for c-Met than for a wide panel of over 200 other tyrosine and serine-threonine kinases.[5][6] The primary identified off-target kinase is Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, which is inhibited at significantly higher concentrations.[3][4]

Kinase Target	IC50 (nM)	Selectivity vs. c-Met	Reference(s)
c-Met	~4	-	<a href="#">[5]</a> <a href="#">[6]</a>
c-Fms (CSF1R)	~2600	~650-fold	<a href="#">[3]</a>

For comparison, other notable c-Met inhibitors also exhibit varying degrees of selectivity:

Inhibitor	c-Met IC50 (nM)	Notes on Selectivity	Reference(s)
SU11274	10	Highly selective for c-Met with no significant activity against PDGFR $\beta$ , EGFR, or Tie2.	[7][8]
PHA-665752	9	>50-fold selectivity for c-Met compared to a panel of other kinases.	[9][10]
Crizotinib	11 (cell-based)	Multi-kinase inhibitor targeting ALK, ROS1, and c-Met.	[2][8]
Capmatinib	0.13	Over 10,000-fold selective for c-Met over a large panel of kinases.	[2]
Tepotinib	1.7 - 4	Highly selective for c-Met.	[2]
Savolitinib	4 - 5	Highly selective for c-Met over a panel of 274 kinases.	[2][8]
Cabozantinib	~5	Multi-kinase inhibitor targeting VEGFR, MET, RET, KIT, and others.	[2]

## Experimental Protocols

The kinase selectivity of JNJ-38877605 and other inhibitors is typically determined using in vitro biochemical assays. The following are generalized protocols for common methods used in kinase profiling.

## In Vitro Kinase Inhibition Assay (Radiometric)

**Objective:** To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against a purified kinase.

**Principle:** This assay measures the transfer of a radiolabeled phosphate group from [ $\gamma$ -<sup>33</sup>P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

**Generalized Protocol:**

- **Reaction Setup:** A reaction mixture is prepared in a multi-well plate containing an assay buffer (e.g., HEPES, MgCl<sub>2</sub>, Brij-35), the purified kinase, and a specific peptide or protein substrate.
- **Compound Addition:** The test compound (e.g., JNJ-38877605) is added to the wells in a range of concentrations, typically as a serial dilution. Control wells receive a vehicle, such as DMSO.
- **Initiation:** The enzymatic reaction is initiated by adding a mixture of unlabeled ATP and [ $\gamma$ -<sup>33</sup>P]ATP.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.
- **Termination and Capture:** The reaction is stopped, often by the addition of phosphoric acid. The reaction mixture is then transferred to a filter membrane which captures the phosphorylated substrate.
- **Washing:** The filter is washed to remove unincorporated [ $\gamma$ -<sup>33</sup>P]ATP.
- **Detection:** The radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.
- **Data Analysis:** The percentage of kinase activity inhibition is calculated for each compound concentration relative to the control. The IC<sub>50</sub> value is determined by fitting the data to a sigmoidal dose-response curve.<sup>[3]</sup>

## In Vitro Kinase Inhibition Assay (TR-FRET)

**Objective:** To determine the IC<sub>50</sub> of a compound against a purified kinase using a non-radioactive method.

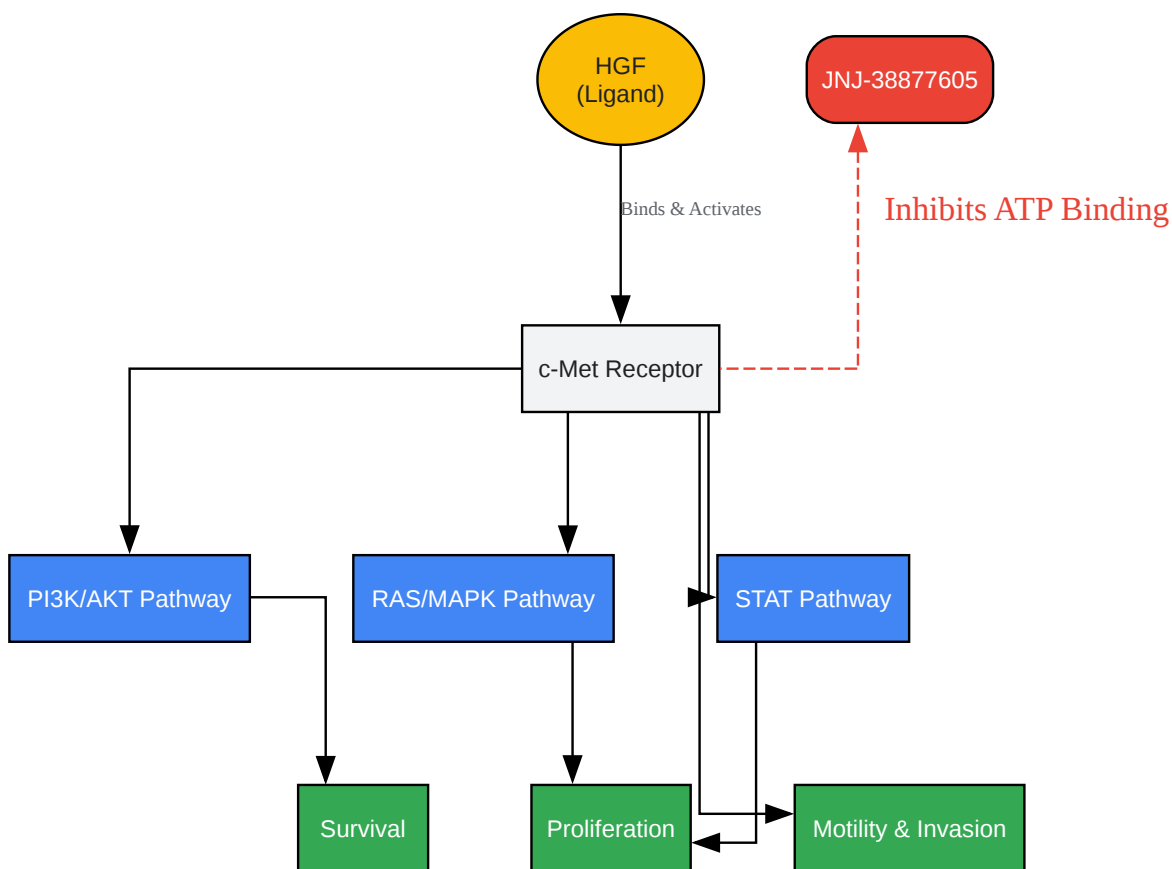
**Principle:** Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody and streptavidin-labeled acceptor (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor into close proximity, resulting in a FRET signal.

**Generalized Protocol:**

- **Reaction Setup:** In a multi-well plate, the kinase, a biotinylated substrate, and the test compound at various concentrations are combined in a reaction buffer.
- **Initiation:** The reaction is started by the addition of ATP.
- **Incubation:** The plate is incubated at room temperature for a specified duration.
- **Detection:** A detection mixture containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor in a buffer with EDTA (to stop the kinase reaction) is added to each well.
- **Incubation:** The plate is incubated for a further period (e.g., 1 hour) to allow for the detection reagents to bind.
- **Reading:** The plate is read on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths.
- **Data Analysis:** The ratio of the emission signals is calculated and used to determine the percentage of inhibition for each compound concentration. The IC<sub>50</sub> value is then derived from a dose-response curve.

## Visualizations

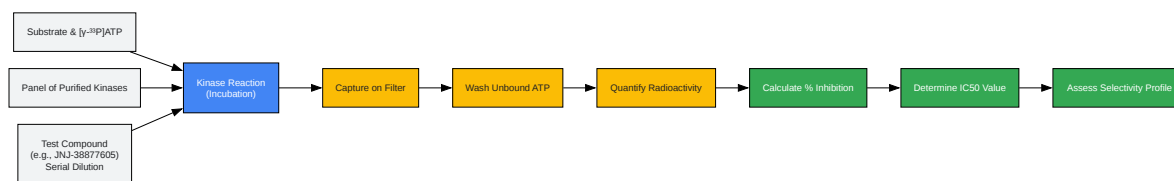
### c-Met Signaling Pathway



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Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.

## Experimental Workflow for Kinase Selectivity Profiling



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Caption: Workflow for a typical radiometric in vitro kinase inhibition assay.

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